molecular formula C16H34MgO6 B1590191 Magnesium caprylate CAS No. 3386-57-0

Magnesium caprylate

Cat. No.: B1590191
CAS No.: 3386-57-0
M. Wt: 346.74 g/mol
InChI Key: MZRGUCFCILLMFQ-UHFFFAOYSA-L
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Description

Magnesium caprylate is a compound formed by the combination of magnesium and caprylic acid, a medium-chain fatty acid. Caprylic acid is commonly found in natural sources such as coconut oil and palm oil. This compound is known for its antimicrobial properties and potential benefits for gut health. It is often used in dietary supplements to support digestive health and maintain a balanced gut flora .

Scientific Research Applications

Magnesium caprylate has a wide range of applications in scientific research:

Mechanism of Action

Magnesium is a crucial element in the body, acting as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Caprylic acid, a component of Magnesium caprylate, has antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Safety and Hazards

The safety of calcium caprylate and magnesium caprylate, as sources of calcium and magnesium respectively, at the proposed use levels cannot be established based on the available information . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing when handling Magnesium .

Future Directions

Magnesium, with its lightweight and versatile properties, presents significant opportunities for innovation and advancement in different sectors . It is seen as a sustainable supply for new batteries and lighter alloys, with the potential to significantly impact the economic outlook of clean energy sources . Additionally, magnesium can be used in hydrogen production, wind turbines, robots, and carbon dioxide capture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium caprylate can be synthesized by reacting caprylic acid with magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt of caprylic acid. The general reaction can be represented as: [ \text{2C}8\text{H}{16}\text{O}_2 + \text{MgO} \rightarrow \text{Mg(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by combining caprylic acid with magnesium carbonate or magnesium oxide in the presence of a solvent such as ethanol or toluene. The mixture is heated to around 60°C, and carbon dioxide gas is bubbled through the solution to facilitate the reaction. The resulting product is then purified and dried to obtain this compound in its solid form .

Chemical Reactions Analysis

Types of Reactions: Magnesium caprylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form magnesium oxide and caprylic acid.

    Reduction: It can be reduced to form magnesium metal and caprylic acid.

    Substitution: this compound can undergo substitution reactions with other acids to form different magnesium salts.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under controlled temperature conditions.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: Other carboxylic acids in the presence of a catalyst.

Major Products:

Comparison with Similar Compounds

Magnesium caprylate is unique due to its combination of magnesium and caprylic acid, offering both antimicrobial and gut health benefits. Similar compounds include:

This compound stands out due to its dual action in promoting gut health and preventing fungal overgrowth, making it a valuable compound in both health and industrial applications.

Properties

CAS No.

3386-57-0

Molecular Formula

C16H34MgO6

Molecular Weight

346.74 g/mol

IUPAC Name

magnesium;octanoate;dihydrate

InChI

InChI=1S/2C8H16O2.Mg.2H2O/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);;2*1H2/q;;+2;;/p-2

InChI Key

MZRGUCFCILLMFQ-UHFFFAOYSA-L

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mg+2]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].O.O.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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